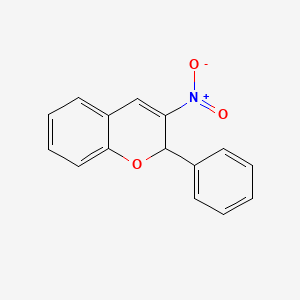

3-Nitro-2-phenyl-2H-chromene

Übersicht

Beschreibung

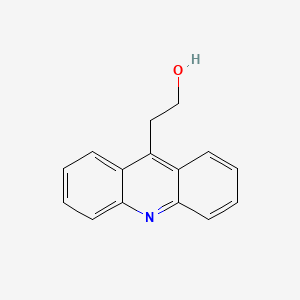

3-Nitro-2-phenyl-2H-chromene is a compound with the molecular formula C15H11NO3 . It is a type of chromene, which are oxygen-containing heterocycles related to conjugated nitroalkenes . These compounds are highly reactive and have been extensively studied in recent years .

Synthesis Analysis

The synthesis of 3-Nitro-2-phenyl-2H-chromene can be achieved by tandem condensation of salicylic aldehydes with (E)-3,3,3-trifluoro-1-nitro-2-phenylprop-1-ene in the presence of triethylamine . This method has been proposed due to its operational simplicity and scalability .Molecular Structure Analysis

The molecular weight of 3-Nitro-2-phenyl-2H-chromene is 253.25 g/mol . Its IUPAC name is 3-nitro-2-phenyl-2H-chromene . The InChI and Canonical SMILES representations provide more detailed structural information .Chemical Reactions Analysis

3-Nitro-2-phenyl-2H-chromene demonstrates conjugated addition reactions with enamines, nitromethane, and aniline . These reactions are characteristic for this class of compounds . The reactivity of 3-nitro-2H-chromenes is mostly determined by the nitroalkene moiety .Physical And Chemical Properties Analysis

3-Nitro-2-phenyl-2H-chromene has a topological polar surface area of 55 Ų and a complexity of 368 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 1 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

3-Nitro-2-phenyl-2H-chromenes are notable for their unique synthesis and reactivity. A method for synthesizing 3-nitro-2-phenyl-2-(trifluoromethyl)-2H-chromenes through tandem condensation has been proposed, demonstrating reactions characteristic of this compound class, including conjugated addition reactions with enamines, nitromethane, and aniline (Barkov et al., 2016). Additionally, the reaction of 3-nitro-2-phenyl-2H-chromenes with 1-morpholinocyclopentene under kinetic or thermodynamic control has been explored, yielding products due to enamine addition at the C-4 atom of chromene (Korotaev et al., 2017).

Biological Activity

3-Nitro-2H-chromenes and derivatives exhibit diverse biological activities. For instance, new 2-glyco-3-nitro-2H-chromenes, prepared by one-pot oxa-Michael-Henry-dehydration reactions, have shown antiproliferative activity against human solid tumor cell lines (Luque-Agudo et al., 2019).

Stereoselective Synthesis

The stereoselective synthesis of these compounds is a notable feature. For example, reactions of 3-nitro-2-phenyl-2H-chromenes with N,N'-cyclic azomethine imines proceeded diastereoselectively, leading to tetrahydrochromeno[4,3-c]pyrazolo[1,2-a]pyrazol-11-ones (Barkov et al., 2017).

Cycloaddition Reactions

The compound also engages in cycloaddition reactions. For instance, 3-nitro-2-trifluoro(trichloro)methyl-2H-chromenes undergo heterodiene cycloaddition to 2,3-dihydrofuran and ethyl vinyl ether under solvent-free conditions, producing novel cyclic nitronates with high stereoselectivity (Korotaev et al., 2010).

Structural Analysis and X-Ray Studies

Structural analysis, including X-ray diffraction studies, plays a significant role in understanding these compounds. For example, the structure of 6,8-Dibromo-3-nitro-2-phenyl-2H-chromene has been studied, revealing features like the chromene unit's planarity and the dihedral angles within its structure (Yan & Zhang, 2013).

Antitumor Potential

Further emphasizing its biological significance, some 3-nitro-2H-chromene derivatives have been identified as potent antitumor agents, such as BENC-511, which showed strong antiproliferative activities against tumor cell lines and potential anti-angiogenesis activity (Yin et al., 2013).

Zukünftige Richtungen

The availability of the starting 3-nitro-2H-chromenes, operational simplicity, and scalability, as well as the possibility of further functionalization of the products, open up prospects for the synthesis of libraries of compounds bearing a chromeno . These compounds are of interest for medicinal chemistry, especially due to the presence of the CF3 group .

Eigenschaften

IUPAC Name |

3-nitro-2-phenyl-2H-chromene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c17-16(18)13-10-12-8-4-5-9-14(12)19-15(13)11-6-2-1-3-7-11/h1-10,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXCGRAUCRLSRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=CC3=CC=CC=C3O2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80973107 | |

| Record name | 3-Nitro-2-phenyl-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80973107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-2-phenyl-2H-chromene | |

CAS RN |

57543-84-7 | |

| Record name | 3-Nitro-2-phenyl-2H-1-benzopyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57543-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran, 3-nitro-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057543847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitro-2-phenyl-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80973107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Pentylphenyl)ethynyl]benzonitrile](/img/structure/B3053919.png)

![2-Phenylpyrazolo[1,5-a]pyridine](/img/structure/B3053920.png)

![2-(4-aminophenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3053933.png)

![6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B3053935.png)